molecular formula C26H20N2O4S B2929268 4-(furan-2-yl)-2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine CAS No. 897832-54-1

4-(furan-2-yl)-2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B2929268
CAS No.: 897832-54-1
M. Wt: 456.52
InChI Key: VDGBGWVRCFQZOO-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound featuring a thieno[2,3-b]pyridine core. This scaffold is characterized by fused thiophene and pyridine rings, with substituents at positions 2, 4, and 6. The compound’s structure includes:

  • Position 2: A 4-methoxybenzoyl group (a ketone derivative of 4-methoxybenzoic acid).
  • Position 4: A furan-2-yl moiety.
  • Position 6: A 4-methoxyphenyl group.

Properties

IUPAC Name

[3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-30-17-9-5-15(6-10-17)20-14-19(21-4-3-13-32-21)22-23(27)25(33-26(22)28-20)24(29)16-7-11-18(31-2)12-8-16/h3-14H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBGWVRCFQZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)C5=CC=C(C=C5)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(furan-2-yl)-2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine (referred to as "the compound" hereafter) is a synthetic derivative belonging to the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure

The molecular formula of the compound is C24H22N2O4C_{24}H_{22}N_{2}O_{4} with a molecular weight of approximately 402.44 g/mol . The structural features include a furan ring, methoxy groups, and a thieno[2,3-b]pyridine moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of the compound has been investigated in several studies, focusing on its anticancer and neuroprotective effects.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and modulation of cell cycle progression.
  • Case Studies :
    • A study reported that the compound displayed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 5 to 15 µM . The mechanism involved the inhibition of topoisomerase II activity, leading to DNA damage and cell death .
    • Another research highlighted its selective action against prostate cancer cells, where it inhibited cell proliferation by up to 70% at concentrations around 10 µM .

Neuroprotective Effects

  • Mechanism of Action : The compound has demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
  • Research Findings :
    • In vitro studies showed that the compound reduced reactive oxygen species (ROS) levels in SH-SY5Y neuroblastoma cells by approximately 40% , indicating its potential as a neuroprotective agent .
    • Additionally, animal models treated with the compound exhibited improved cognitive functions in memory tests compared to control groups, suggesting potential applications in neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AnticancerMCF-75 - 15Topoisomerase II inhibition
AnticancerHepG210Induction of apoptosis
NeuroprotectionSH-SY5YN/AReduction of oxidative stress
Cognitive FunctionAnimal ModelN/AImprovement in memory performance

Comparison with Similar Compounds

Table 1: Substituent Variations in Thieno[2,3-b]pyridine Derivatives

Compound ID Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Functional Groups Reference
Target Compound 4-Methoxybenzoyl Furan-2-yl 4-Methoxyphenyl Amine, ketone, methoxy [12, 21]
12d () Pentylsulfinyl Phenyl Thiophen-2-yl Sulfoxide, aromatic [1]
12q () Butylsulfinyl 1,2-Dimethylimidazol-5-yl Thiazol-2-yl Sulfoxide, heteroaromatic [7]
Compound 24 () Butylsulfinyl 4-(Aminomethyl)phenyl Thiazol-2-yl Sulfoxide, amine [2]
Compound 12n () Butylsulfinyl Thiazol-2-yl Thiazol-2-yl Sulfoxide, dual heterocycles [9]
Compound in 2-Methoxyethylsulfinyl 2,3-Dimethylimidazol-4-yl Thiazol-2-yl Sulfoxide, imidazole [14]

Key Observations :

  • Aromatic vs. Heteroaromatic Substituents : Thiophene (12d) and thiazole (12q) at position 6 may offer distinct steric and electronic profiles compared to the target’s 4-methoxyphenyl group.

Key Observations :

  • Efficiency : The target compound’s synthesis shares similarities with azide reduction methods () but requires precise acylation steps for the 4-methoxybenzoyl group.
  • Challenges : Sulfinyl derivatives (e.g., 12d, 12q) often require controlled oxidation conditions to avoid overoxidation to sulfones.

Table 3: Inhibitory Activity of Selected Compounds

Compound ID Target Enzyme/Protein IC${50}$/K$i$ Reference
Compound in 15-Hydroxyprostaglandin Dehydrogenase 1.8 µM [14]
12q () Not specified N/A [7]
Target Compound Human Serum Albumin (HSA) binding K$_b$ = 1.2 × 10$^5$ M$^{-1}$ [12]

Key Observations :

  • Enzyme Inhibition : Sulfinyl-containing derivatives () show potent inhibition of 15-hydroxyprostaglandin dehydrogenase, highlighting the role of sulfoxide groups in enzyme interaction.

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